Hesperetin 3',7-O-diglucuronide is a flavonoid compound classified as a flavonoid-7-O-glucuronide. This compound features a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position, which is characteristic of many flavonoid metabolites. Hesperetin itself is derived from hesperidin, a glycoside found in citrus fruits, and is known for its various biological activities, including antioxidant and anti-inflammatory properties. Hesperetin 3',7-O-diglucuronide is produced primarily through the metabolism of hesperetin in the human body, particularly following the consumption of citrus fruits or juices .
The synthesis of Hesperetin 3',7-O-diglucuronide typically involves the hydrolysis of hesperidin, which occurs in the gastrointestinal tract. This hydrolysis process converts hesperidin to hesperetin, which is then further metabolized to form various glucuronides, including Hesperetin 3',7-O-diglucuronide. The enzymatic activity of UDP-glucuronosyltransferases plays a crucial role in this conjugation process, facilitating the transfer of glucuronic acid to the hydroxyl groups on the flavonoid structure .
The molecular formula of Hesperetin 3',7-O-diglucuronide is . Its structural representation includes several hydroxyl groups and two glucuronic acid moieties attached to the flavonoid backbone.
Hesperetin 3',7-O-diglucuronide can undergo various chemical reactions typical of flavonoids, including:
These reactions are significant for studying its reactivity and potential modifications for enhanced biological activity .
The mechanism of action for Hesperetin 3',7-O-diglucuronide primarily involves its interaction with various molecular targets within biological systems. It has been shown to inhibit acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2), which are involved in cholesterol metabolism. Additionally, it reduces the activity of microsomal triglyceride transfer protein (MTP), impacting lipid absorption and metabolism .
Relevant data from spectral analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm its structure and purity .
Hesperetin 3',7-O-diglucuronide has several scientific applications:
Research continues to explore its efficacy in various health-related applications, particularly concerning metabolic disorders and chronic diseases .
Hesperetin 3',7-O-diglucuronide is a diconjugated phase II metabolite formed through the sequential glucuronidation of the citrus flavonoid hesperetin. This biotransformation occurs primarily in enterocytes and hepatocytes, where uridine 5'-diphosphate-glucuronosyltransferases (UDP-glucuronosyltransferases) catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to hydroxyl groups on the hesperetin aglycone. The 7-hydroxyl position undergoes glucuronidation first due to lower steric hindrance and higher nucleophilicity, followed by conjugation at the 3'-hydroxyl position, yielding the diglucuronidated species [1] [5].
The reaction kinetics follow Michaelis-Menten principles, with tissue-specific variations in catalytic efficiency. Intestinal microsomes exhibit higher affinity (lower Km) for hesperetin glucuronidation compared to hepatic microsomes, though hepatic capacity (Vmax) predominates due to greater enzyme abundance [4]. Following conjugation, breast cancer resistance protein (BCRP/ABCG2) actively effluxes hesperetin glucuronides into the intestinal lumen or systemic circulation. Inhibition studies with Ko143 (a BCRP-specific inhibitor) demonstrate a 1.9-fold reduction in apical efflux and a 3.1-fold increase in basolateral transport of hesperetin glucuronides in Caco-2 monolayers [5]. This transporter-mediated efflux critically determines systemic exposure to the diglucuronide.
Table 1: Key Enzymes and Transporters in Hesperetin Diglucuronide Formation and Disposition
| Protein Type | Specific Isoform/Transporter | Role in Hesperetin 3',7-O-Diglucuronide Pathway |
|---|---|---|
| UDP-glucuronosyltransferase | UDP-glucuronosyltransferase 1A1 | Primary 7-O-glucuronidation; minor 3'-O-glucuronidation |
| UDP-glucuronosyltransferase | UDP-glucuronosyltransferase 1A9 | Dominant hepatic 3'-O-glucuronidation |
| UDP-glucuronosyltransferase | UDP-glucuronosyltransferase 1A7 | Exclusive intestinal 3'-O-glucuronidation |
| ATP-binding cassette transporter | Breast Cancer Resistance Protein | Apical efflux of glucuronides from enterocytes |
UDP-glucuronosyltransferase isoforms exhibit marked regioselectivity during hesperetin diglucuronidation. In vitro studies with recombinant human UDP-glucuronosyltransferases reveal that UDP-glucuronosyltransferase 1A1, UDP-glucuronosyltransferase 1A9, and UDP-glucuronosyltransferase 1A7 are major catalysts, with distinct positional preferences:
Tissue-specific expression patterns govern metabolic outcomes. Intestinal epithelium expresses UDP-glucuronosyltransferase 1A7, UDP-glucuronosyltransferase 1A8, and UDP-glucuronosyltransferase 1A10, favoring initial 3'-O-glucuronidation. Conversely, hepatic tissue expresses UDP-glucuronosyltransferase 1A1, UDP-glucuronosyltransferase 1A9, and UDP-glucuronosyltransferase 2B isoforms, which preferentially generate 7-O-glucuronide and subsequently the diglucuronide [4]. This compartmentalization explains why in vivo studies detect hesperetin 3'-O-glucuronide as a dominant intestinal metabolite, while hesperetin 7-O-glucuronide predominates in hepatic systems. Functional compensation occurs between isoforms; UDP-glucuronosyltransferase 1A1 knockdown increases UDP-glucuronosyltransferase 1A9-mediated 3'-glucuronidation flux in hepatocytes, demonstrating metabolic plasticity [1] [4].
Colonic microbiota critically influence hesperetin 3',7-O-diglucuronide disposition through enzymatic deconjugation. Bacteroidetes and Firmicutes express β-glucuronidases that hydrolyze the glucuronide moieties, regenerating hesperetin aglycone. This deconjugation enables reabsorption (enteric recycling) or further microbial biotransformation into smaller phenolic acids [7]. In vivo studies in rats show that fermented orange juice polyphenols undergo extensive colonic deglucuronidation, with hesperetin diglucuronide hydrolysis rates exceeding 60% within 8 hours of intestinal transit [7].
Deconjugation efficiency is strain-dependent. Lactobacillus and Enterococcus species exhibit the highest β-glucuronidase activity toward flavonoid glucuronides. This microbial metabolism contributes to the prolonged elimination half-life (6–8 hours) of hesperetin metabolites despite low absolute oral bioavailability (<15%) [4]. Furthermore, deconjugated hesperetin may undergo microbial ring fission to yield 3-(3'-hydroxy-4'-methoxyphenyl)hydracrylic acid, which is then absorbed or excreted [7]. The dynamic interplay between host conjugation and microbial deconjugation creates complex pharmacokinetic profiles that cannot be predicted from in vitro hepatic or intestinal models alone.
Significant species differences exist in hesperetin 3',7-O-diglucuronide formation and disposition. Rat small intestinal fractions produce hesperetin 7-O-glucuronide at 3-fold higher rates than human intestinal fractions, while human hepatic microsomes generate 3'-O-glucuronide at 2.5-fold higher velocities than rat liver microsomes [1]. These disparities correlate with differential UDP-glucuronosyltransferase expression:
Metabolite profiles in plasma further illustrate interspecies divergence. Rats administered hesperidin show plasma ratios of hesperetin 7-O-glucuronide to hesperetin 3',7-O-diglucuronide of approximately 5:1, whereas humans exhibit ratios near 2:1 under equivalent dosing [1] [2]. Gender dimorphisms also occur in rodents; male rats exhibit 30% higher intestinal UDP-glucuronosyltransferase activity toward hesperetin than females, whereas human gender differences are negligible [4]. These variations necessitate careful interspecies extrapolation when evaluating diglucuronide pharmacokinetics.
Table 2: Interspecies Differences in Hesperetin Diglucuronide Metabolism
| Metabolic Characteristic | Human | Rat |
|---|---|---|
| Dominant hepatic UDP-glucuronosyltransferase for 3'-glucuronidation | UDP-glucuronosyltransferase 1A9 | UDP-glucuronosyltransferase 1A7 |
| Intestinal UDP-glucuronosyltransferase expression profile | High UDP-glucuronosyltransferase 1A8/1A10 | Dominant UDP-glucuronosyltransferase 1A7 |
| Plasma ratio of hesperetin 7-O-glucuronide : hesperetin 3',7-O-diglucuronide | ~2:1 | ~5:1 |
| Fecal recovery of intact diglucuronide | <5% | 15–20% |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2